molecular formula C12H13N B146779 N,N-Dimethyl-1-naphthylamine CAS No. 86-56-6

N,N-Dimethyl-1-naphthylamine

Cat. No. B146779
CAS RN: 86-56-6
M. Wt: 171.24 g/mol
InChI Key: AJUXDFHPVZQOGF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-naphthylamine is a functional group substituted 1-naphthylamine, which is particularly important in chemical and biological processes. Its derivatives, especially the N-methylated ones, are of significant interest due to their roles in various applications .

Synthesis Analysis

The synthesis of N,N-Dimethyl-1-naphthylamine and its derivatives can be achieved through several methods. One efficient and general method involves Cu(I)-catalyzed benzannulation using terminal alkynes, 2-bromoaryl ketones, and amides in water, which is a green solvent. This method allows for the synthesis of a wide range of functionalized 1-naphthylamines with high yields, up to 95% . Another approach involves the reaction of N,N-dimethyl-1-naphthylamine with trifluoroacetic anhydride, leading to various nitrogen-nitrogen exchanged products under mild conditions . Additionally, the regioselective deacylation of N,N-dimethyl-2,4-bis(trifluoroacetyl)-1-naphthylamine with trifluoroacetic acid and water has been used to synthesize N,N-dimethyl-2-trifluoroacetyl-1-naphthylamine, which can undergo aromatic nucleophilic substitutions with amines, thiols, and alcohols .

Molecular Structure Analysis

The molecular structure of 8-hydroxy-N,N-dimethyl-1-naphthylamine has been studied using X-ray diffraction, revealing the presence of intramolecular O–H⋯N hydrogen bonding. The crystal structure analysis at 85 K showed that the non-disordered molecules have a mean length of the intramolecular hydrogen bond of 2.569(5)Å .

Chemical Reactions Analysis

N,N-Dimethyl-1-naphthylamine can undergo various chemical reactions. For instance, it can react with formaldehyde under mild/neutral conditions to give a single dimerization product, bis-4-(1-N-methylaminonaphthyl)methane. This reaction is chemo- and regio-selective and is particularly notable with N-monoalkyl-1-naphthylamines . Furthermore, cyclopalladated derivatives of N,N-dimethyl-1-naphthylamine have been prepared and characterized, indicating the potential for coordination chemistry applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Dimethyl-1-naphthylamine derivatives have been explored through various studies. The photophysical properties of these compounds are particularly interesting, with some exhibiting tunable and polarity-sensitive fluorescence emission and large Stokes shifts. These properties have been utilized in biological applications, such as imaging lipid droplets in cells . The physico-chemical properties of 8-hydroxy-N,N-dimethyl-1-naphthylamine, including its dipole moments and 1H NMR data, indicate the presence of strong intramolecular hydrogen bonding and weak association in solvents like cyclohexane and CCl4 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • NDMA is used in the synthesis of other chemicals, such as in the regioselective deacylation to produce N,N-dimethyl-2-trifluoroacetyl-1-naphthylamine, which can further undergo aromatic nucleophilic substitutions (Okada et al., 2003).
  • It's involved in photochemical electron transfer reactions, adding to α,β-unsaturated carboxylates (Jahjah et al., 2011).
  • NDMA is also used in the synthesis of chiral organopalladium-amine complexes, where it demonstrates high stereoselectivity in certain chemical reactions (Li et al., 2003).

Polymerization and Material Science

  • In material science, NDMA is used as a photoinitiator in polymerization processes, as demonstrated in studies involving nitro-aromatic amines (Rodríguez et al., 2000).
  • It plays a role in the electrochemical synthesis of polymers, such as in the formation of poly-(1-naphthylamine) films (Ćirić-Marjanović et al., 2002).

Environmental and Biological Studies

  • NDMA is examined for its effects on biological systems, such as its impact on photosynthesis in algae, where it triggers oxidative stress and inhibits photosynthesis (Qian et al., 2009).
  • It is also studied in the context of environmental pollution, like in the removal of naphthylamine from water using multiwall carbon nanotubes/iron oxides/cyclodextrin composite (Hu et al., 2011).
  • Additionally, NDMA's role in the mode of toxic action in plants, particularly its cumulative damage over time in algae, is a subject of investigation (Altenburger et al., 2006).

Safety And Hazards

N,N-Dimethyl-1-naphthylamine is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N,N-dimethylnaphthalen-1-amine
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InChI

InChI=1S/C12H13N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3
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InChI Key

AJUXDFHPVZQOGF-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=CC2=CC=CC=C21
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Molecular Formula

C12H13N
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DSSTOX Substance ID

DTXSID9058941
Record name 1-Naphthalenamine, N,N-dimethyl-
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Molecular Weight

171.24 g/mol
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Physical Description

Liquid with an aromatic odor; [Merck Index] Brown liquid; [Sigma-Aldrich MSDS]
Record name N,N-Dimethyl-1-naphthylamine
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Vapor Pressure

0.0027 [mmHg]
Record name N,N-Dimethyl-1-naphthylamine
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Product Name

N,N-Dimethyl-1-naphthylamine

CAS RN

86-56-6, 28109-57-1
Record name N,N-Dimethyl-1-naphthylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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